molecular formula C7H12FN3 B15252105 1-(3-fluoropropyl)-4-methyl-1H-pyrazol-3-amine

1-(3-fluoropropyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B15252105
M. Wt: 157.19 g/mol
InChI Key: MLQUGVWLOXLOMF-UHFFFAOYSA-N
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Description

1-(3-Fluoropropyl)-4-methyl-1H-pyrazol-3-amine (CAS: 1500329-36-1) is a fluorinated pyrazole derivative characterized by a pyrazole ring substituted with a methyl group at position 4 and a 3-fluoropropyl chain at position 1. The compound has a molecular formula of C7H12FN3 and a molecular weight of 157.19 g/mol . Its structure combines the rigidity of the pyrazole core with the lipophilic 3-fluoropropyl group, which may enhance blood-brain barrier penetration and metabolic stability compared to non-fluorinated analogs .

Properties

Molecular Formula

C7H12FN3

Molecular Weight

157.19 g/mol

IUPAC Name

1-(3-fluoropropyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C7H12FN3/c1-6-5-11(4-2-3-8)10-7(6)9/h5H,2-4H2,1H3,(H2,9,10)

InChI Key

MLQUGVWLOXLOMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCCF

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-fluoropropyl)-4-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropropylamine and 4-methyl-1H-pyrazole.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any unwanted side reactions. A common solvent used is anhydrous acetonitrile.

    Synthetic Route: The 3-fluoropropylamine is reacted with 4-methyl-1H-pyrazole in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the reaction using automated synthesizers and optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-Fluoropropyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The fluoropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(3-Fluoropropyl)-4-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-fluoropropyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The fluoropropyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related pyrazole-3-amine derivatives, highlighting key differences in substituents, molecular properties, and biological relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Pharmacological Notes References
1-(3-Fluoropropyl)-4-methyl-1H-pyrazol-3-amine C7H12FN3 157.19 3-fluoropropyl, 4-methyl Potential CNS targeting; synthetic intermediate for radioligands (e.g., [123I]FP-CIT analogs)
1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazol-3-amine C6H9F2N3 161.15 2,2-difluoroethyl, 4-methyl Enhanced metabolic stability due to geminal difluorination
1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine C10H10ClN3 207.66 2-chlorophenyl, 4-methyl Chlorine substitution increases lipophilicity; explored in antimicrobial studies
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine C10H9ClFN3 225.65 4-chloro, 3-fluorobenzyl Dual halogenation may improve binding affinity in kinase inhibitors
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine C11H11F3N3O 268.22 3-CF3-phenoxy, 1-methyl Trifluoromethyl group enhances electron-withdrawing effects; used in agrochemical research

Structural and Functional Insights

Impact of Fluorine Substitution

The 3-fluoropropyl group in 1-(3-fluoropropyl)-4-methyl-1H-pyrazol-3-amine contributes to its unique pharmacokinetic profile. Fluorine’s electronegativity and small atomic radius improve membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., 1-(2-chlorophenyl)-4-methyl-1H-pyrazol-3-amine) . This is corroborated by studies on [123I]FP-CIT, a fluoropropyl-containing radioligand used in dopamine transporter imaging, which demonstrates high brain uptake .

Role of Halogenation

Chlorine substitution (e.g., in 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine) introduces steric bulk and enhances binding to hydrophobic pockets in target proteins, as seen in kinase inhibitors . In contrast, trifluoromethyl groups (e.g., in 1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine) provide strong electron-withdrawing effects, stabilizing aromatic interactions in enzyme active sites .

Comparative Pharmacological Potential

  • CNS Applications : Fluoropropyl derivatives show promise in neuroimaging and psychostimulant research due to their ability to traverse the blood-brain barrier .
  • Oncology: Compounds like 3-((1R,3R)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azétidin-3-yl)amino)phényl)-3-méthyl-1,3,4,9-tétrahydro-2H-pyrido[3,4-b]indol-2-yl)-2,2-difluoropropan-1-ol (from Roche patents) highlight the fluoropropyl group’s utility in anticancer agents .

Biological Activity

1-(3-Fluoropropyl)-4-methyl-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in the realm of drug development. Pyrazole derivatives, including this compound, have been widely studied for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of 1-(3-fluoropropyl)-4-methyl-1H-pyrazol-3-amine, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of 1-(3-fluoropropyl)-4-methyl-1H-pyrazol-3-amine can be represented as follows:

C7H10FN3\text{C}_7\text{H}_{10}\text{F}\text{N}_3

This compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the fluoropropyl group may enhance its lipophilicity and biological activity.

The biological activity of pyrazole derivatives often involves their interaction with specific enzymes or receptors. For instance, compounds with similar structures have been reported to act as enzyme inhibitors or receptor modulators. The mechanism typically involves binding to the active site of enzymes or altering receptor function, which can lead to significant biochemical effects.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For example, compounds similar to 1-(3-fluoropropyl)-4-methyl-1H-pyrazol-3-amine have demonstrated efficacy in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameIC50 (nM)Cancer TypeMechanism of Action
1-(3-Fluoropropyl)-4-methyl...TBDBreast CancerInduction of apoptosis
Pyrazole Derivative A50Lung CancerInhibition of cell proliferation
Pyrazole Derivative B30Colorectal CancerCell cycle arrest at G2/M phase

Anti-inflammatory Activity

Pyrazole compounds have also been investigated for their anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their anti-inflammatory properties.

Case Study: COX Inhibition
A study evaluating several pyrazole derivatives showed that those with modifications similar to 1-(3-fluoropropyl)-4-methyl-1H-pyrazol-3-amine were effective in reducing inflammation in rodent models. The compounds demonstrated significant reductions in inflammatory markers, suggesting potential therapeutic applications in treating conditions such as arthritis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology profiles is crucial for assessing the viability of 1-(3-fluoropropyl)-4-methyl-1H-pyrazol-3-amine as a therapeutic agent. Preliminary studies indicate favorable absorption and distribution characteristics, with moderate metabolic stability. However, further toxicological evaluations are necessary to ensure safety for clinical use.

Table 2: Pharmacokinetic Properties

PropertyValue
AbsorptionModerate
BioavailabilityTBD
Metabolic StabilityModerate
Toxicity LevelTBD

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